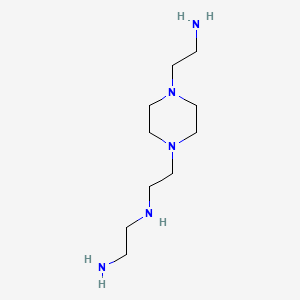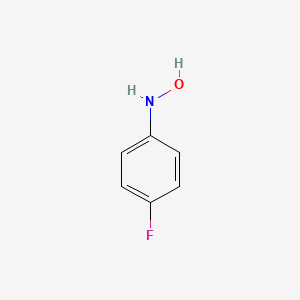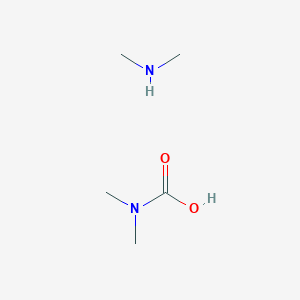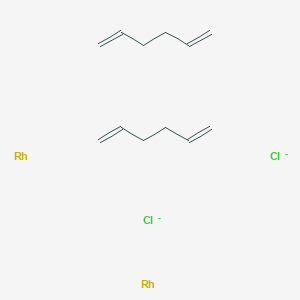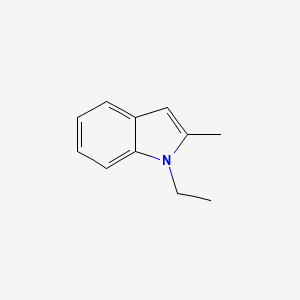
5-Fluoro-4-metoxi-2-nitroanilina
Descripción general
Descripción
5-Fluoro-4-methoxy-2-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents . It is used in the synthesis of dyes, pigments, and other chemical compounds .
Synthesis Analysis
5-Fluoro-4-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . In the process of preparing Mereletinib, 5-Fluoro-4-methoxy-2-nitroaniline serves as a key intermediate compound .Molecular Structure Analysis
The structure of 5-Fluoro-4-methoxy-2-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .Chemical Reactions Analysis
In terms of its chemical reactivity, 5-Fluoro-4-methoxy-2-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
5-Fluoro-4-methoxy-2-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents .Aplicaciones Científicas De Investigación
Investigación del cáncer: Focalización de la quinasa BRAFV600E
5-Fluoro-4-metoxi-2-nitroanilina es un intermedio clave en la síntesis de Mereletinib, un potente inhibidor de la quinasa mutante BRAFV600E . Esta quinasa se muta con frecuencia en varios tipos de cáncer, incluido el melanoma, y su inhibición puede conducir a una reducción del crecimiento tumoral y a mejores resultados para los pacientes. El papel del compuesto en la síntesis multipaso de Mereletinib lo convierte en un activo valioso en la química medicinal y la investigación oncológica.
Síntesis orgánica: Intermedio para moléculas complejas
Debido a su naturaleza aromática y la presencia de grupos tanto donadores como aceptores de electrones, this compound es un compuesto versátil en la síntesis orgánica . Puede sufrir reacciones de sustitución y reducción, lo que permite a los químicos sintetizar una amplia gama de moléculas orgánicas complejas, que pueden utilizarse posteriormente en productos farmacéuticos y compuestos biológicamente activos.
Desarrollo farmacéutico: Síntesis de fármacos
En la investigación farmacéutica, this compound sirve como intermedio para el desarrollo de varios fármacos . Su capacidad de transformarse en diferentes grupos funcionales lo convierte en un componente crucial en la preparación de nuevos agentes terapéuticos, especialmente en el campo de las terapias contra el cáncer dirigidas.
Biotecnología: Síntesis bioquímica
Este compuesto se utiliza en la síntesis bioquímica como intermedio. Desempeña un papel en la preparación de moléculas bioactivas, lo que podría contribuir a los avances en biotecnología y ciencias de la vida .
Aplicaciones industriales: Tintes y pigmentos
This compound se utiliza en la producción de tintes y pigmentos. Su estructura química le permite unirse bien a las telas y otros materiales, lo que la convierte en una sustancia importante en las industrias textil y de materiales .
Ciencias ambientales: Química analítica
Si bien no se mencionan explícitamente aplicaciones directas en las ciencias ambientales, los compuestos como this compound pueden utilizarse en química analítica para desarrollar ensayos y sensores que detectan contaminantes ambientales. Su reactividad podría aprovecharse para crear indicadores de productos químicos específicos en el medio ambiente.
Cada una de estas aplicaciones demuestra el papel multifacético del compuesto en la investigación científica y los procesos industriales. Sus propiedades le permiten ser un componente fundamental en la síntesis de moléculas complejas que pueden conducir a avances significativos en varios campos de estudio. Sin embargo, debido a su toxicidad, deben tomarse las medidas de seguridad adecuadas al manipular este compuesto .
Mecanismo De Acción
Target of Action
5-Fluoro-4-methoxy-2-nitroaniline is a key intermediate compound in the synthesis of Mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that plays a crucial role in regulating cell division and growth. Mutations in BRAFV600E kinase are often associated with various types of cancer .
Mode of Action
It is known to undergo a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure . Through carefully controlled reactions, the nitro group on 5-Fluoro-4-methoxy-2-nitroaniline is selectively modified to yield the necessary chemical scaffold for the synthesis of Mereletinib .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-4-methoxy-2-nitroaniline are those involved in the synthesis of Mereletinib. The compound serves as a key intermediate in these pathways, undergoing various types of reactions, including substitution and reduction reactions . The resulting transformations contribute to the completion of the synthesis of Mereletinib .
Pharmacokinetics
It is known that the compound is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of 5-Fluoro-4-methoxy-2-nitroaniline is the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase . By inhibiting this kinase, Mereletinib can potentially halt the uncontrolled cell division and growth associated with various types of cancer .
Safety and Hazards
5-Fluoro-4-methoxy-2-nitroaniline is a hazardous compound. It is recommended to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
5-Fluoro-4-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . This suggests that 5-Fluoro-4-methoxy-2-nitroaniline could have significant future applications in the field of medicinal chemistry, particularly in the development of new cancer treatments .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-4-methoxy-2-nitroaniline plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. The compound exhibits both electron-donating and electron-withdrawing properties, making it versatile for applications in organic synthesis and medicinal chemistry . In particular, 5-Fluoro-4-methoxy-2-nitroaniline interacts with enzymes involved in the synthesis of Mereletinib, where it undergoes a series of chemical reactions to introduce specific functional groups . These interactions are crucial for the formation of the desired molecular structure of Mereletinib .
Cellular Effects
5-Fluoro-4-methoxy-2-nitroaniline has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with mutant BRAFV600E kinase is particularly noteworthy, as it inhibits the kinase’s activity, leading to altered cell signaling and reduced proliferation of cancer cells . Additionally, prolonged or repeated exposure to 5-Fluoro-4-methoxy-2-nitroaniline may have harmful effects on the respiratory system, liver, and kidneys .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-4-methoxy-2-nitroaniline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound selectively modifies the nitro group to yield the necessary chemical scaffold for the synthesis of Mereletinib . This modification is achieved through a series of controlled chemical reactions, which ultimately lead to the inhibition of mutant BRAFV600E kinase . The inhibition of this kinase disrupts cell signaling pathways, resulting in reduced cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-4-methoxy-2-nitroaniline change over time. The compound’s stability and degradation are important factors to consider, as they influence its long-term effects on cellular function . Prolonged exposure to 5-Fluoro-4-methoxy-2-nitroaniline may lead to harmful effects on the respiratory system, liver, and kidneys . Therefore, it is crucial to work with this compound in well-ventilated areas and wear appropriate personal protective equipment .
Dosage Effects in Animal Models
The effects of 5-Fluoro-4-methoxy-2-nitroaniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, particularly in the inhibition of mutant BRAFV600E kinase . At higher doses, toxic or adverse effects may be observed, including damage to the respiratory system, liver, and kidneys . It is essential to determine the appropriate dosage to balance therapeutic benefits and minimize adverse effects .
Metabolic Pathways
5-Fluoro-4-methoxy-2-nitroaniline is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure . These metabolic pathways are crucial for the synthesis of pharmaceutical compounds like Mereletinib .
Transport and Distribution
Within cells and tissues, 5-Fluoro-4-methoxy-2-nitroaniline is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its solubility properties and interactions with cellular components . Proper handling and storage are necessary to ensure its stability and effectiveness .
Subcellular Localization
The subcellular localization of 5-Fluoro-4-methoxy-2-nitroaniline affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
5-fluoro-4-methoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAJIOQIKOUNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277203 | |
| Record name | 5-fluoro-4-methoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-20-8 | |
| Record name | 446-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-fluoro-4-methoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

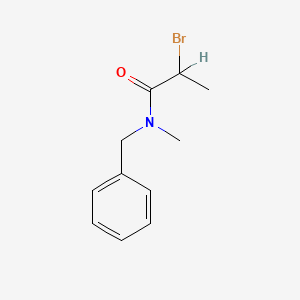

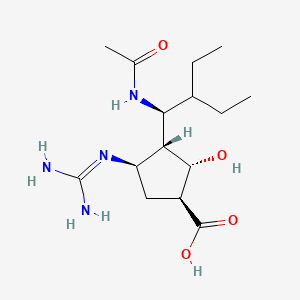
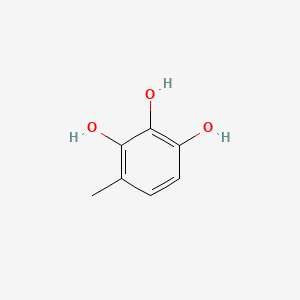

![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)
